4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide
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Description
“4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide” is a chemical compound. It contains a pyrimidine nucleus, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki-coupling reactions . For instance, 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve Suzuki-coupling reactions . These reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Scientific Research Applications
Biological Potential
Indole derivatives, including our compound of interest, exhibit diverse biological activities. Let’s explore some of these:
- Antiviral Activity::
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives show potency against Coxsackie B4 virus .
Other Biological Activities: Indole derivatives also demonstrate anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties .
Imidazole Compounds
While not directly related to our compound, imidazole derivatives are worth mentioning:
- Imidazole, a five-membered heterocyclic moiety, has diverse biological and clinical applications. It is found in various drug molecules and plays a crucial role in pharmacology .
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-19-7-6-8-20(17-19)28-23(31)18-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-9-4-5-10-22(21)32-2/h4-12,17H,3,13-16,18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKDLWUSDYTROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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